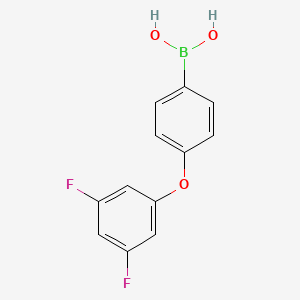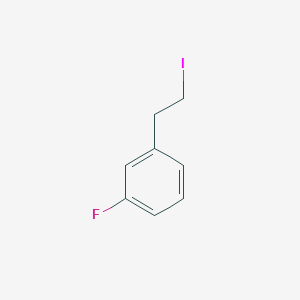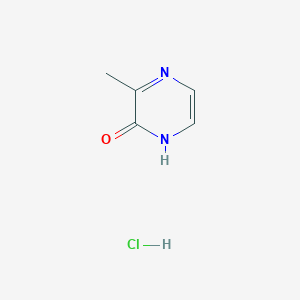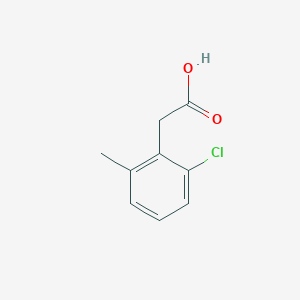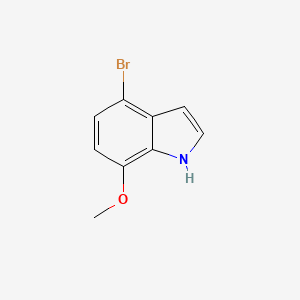
4-溴-7-甲氧基-1H-吲哚
概述
描述
4-bromo-7-methoxy-1H-indole is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-7-methoxy-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-7-methoxy-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症治疗
4-溴-7-甲氧基-1H-吲哚衍生物已被研究用于其在癌症治疗中的潜力。吲哚核心是许多具有抗癌特性的天然和合成化合物中普遍存在的结构。 这些衍生物可以干扰癌细胞的增殖,可用于开发新的化学治疗药物 .
抗菌活性
研究表明,吲哚衍生物表现出显着的抗菌活性。 这使得4-溴-7-甲氧基-1H-吲哚成为开发新型抗生素的候选药物,该抗生素可能对耐药菌株有效 .
神经退行性疾病
吲哚,包括4-溴-7-甲氧基-1H-吲哚,正在探索其神经保护作用。 它们可能通过调节参与神经元存活的途径,在阿尔茨海默病和帕金森病等神经退行性疾病的治疗方法的开发中发挥作用 .
抗炎应用
吲哚衍生物的抗炎特性使其适合研究慢性炎症性疾病的治疗方法。 通过调节免疫反应,这些化合物可能导致新的抗炎药物 .
抗病毒剂
一些吲哚衍生物已显示出作为抗病毒剂的希望。 它们可以抑制病毒的复制,包括流感病毒和HIV,使其成为合成新型抗病毒药物的宝贵工具 .
抗糖尿病作用
吲哚衍生物在糖尿病管理中的潜力是一个引起关注的领域。 这些化合物可能影响胰岛素分泌或敏感性,为糖尿病治疗提供一种新方法 .
合成化学
4-溴-7-甲氧基-1H-吲哚在制备各种吲哚衍生物中用作合成中间体。 其反应性允许创建具有潜在药物和材料科学应用的不同化合物.
作用机制
Target of Action
4-Bromo-7-methoxy-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, causing changes that result in their various biological activities . For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the replication of certain viruses, suggesting that they may interfere with viral replication pathways .
Result of Action
The molecular and cellular effects of 4-Bromo-7-methoxy-1H-indole’s action depend on its specific targets and mode of action. Given the broad range of biological activities associated with indole derivatives, the effects can be diverse .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-7-methoxy-1H-indole. For instance, storage conditions can affect the stability of the compound . Furthermore, the biological environment in which the compound acts can also influence its efficacy.
生化分析
Biochemical Properties
4-Bromo-7-methoxy-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4-bromo-7-methoxy-1H-indole, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions can lead to changes in the activity of these enzymes, affecting overall cellular metabolism. Additionally, 4-bromo-7-methoxy-1H-indole may bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
4-Bromo-7-methoxy-1H-indole exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate signaling pathways involved in cell proliferation and apoptosis . 4-Bromo-7-methoxy-1H-indole may also affect the expression of genes related to these pathways, leading to changes in cell function. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 4-bromo-7-methoxy-1H-indole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and proteins, influencing their activity and function. For instance, 4-bromo-7-methoxy-1H-indole may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can interact with transcription factors, affecting gene expression and leading to changes in cellular function. These molecular interactions are crucial for understanding the biochemical effects of 4-bromo-7-methoxy-1H-indole.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-bromo-7-methoxy-1H-indole can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biochemical activity Additionally, long-term exposure to 4-bromo-7-methoxy-1H-indole can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of 4-bromo-7-methoxy-1H-indole can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, 4-bromo-7-methoxy-1H-indole may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety in biomedical applications.
Metabolic Pathways
4-Bromo-7-methoxy-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, this compound may be metabolized by specific enzymes, leading to the formation of metabolites that can further influence cellular function . Additionally, 4-bromo-7-methoxy-1H-indole can affect metabolic flux by altering the activity of key enzymes, resulting in changes in metabolite levels and overall metabolic activity. These interactions are important for understanding the biochemical effects of this compound.
Transport and Distribution
The transport and distribution of 4-bromo-7-methoxy-1H-indole within cells and tissues are critical for its biochemical activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes Additionally, 4-bromo-7-methoxy-1H-indole can accumulate in certain cellular compartments, influencing its localization and activity
Subcellular Localization
The subcellular localization of 4-bromo-7-methoxy-1H-indole can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-bromo-7-methoxy-1H-indole may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical effects.
属性
IUPAC Name |
4-bromo-7-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEJDYPAEFIBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676457 | |
| Record name | 4-Bromo-7-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436091-59-7 | |
| Record name | 4-Bromo-7-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
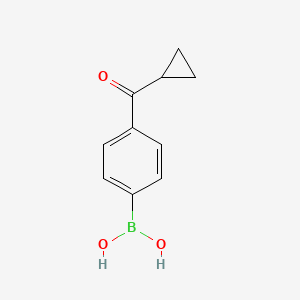
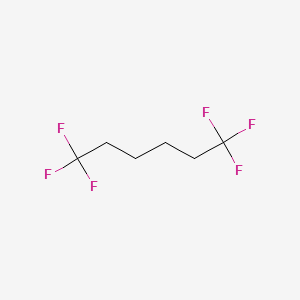
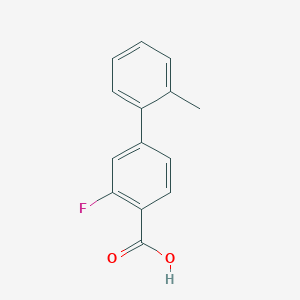
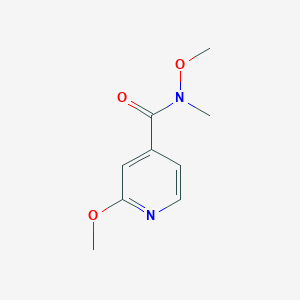
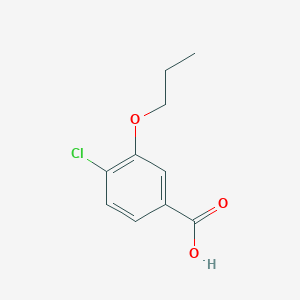
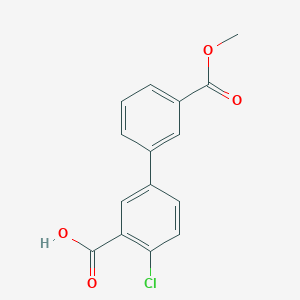

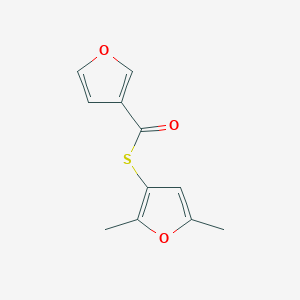
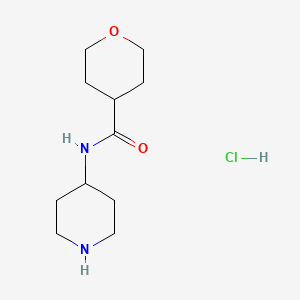
![1-(1-methyl-1H-indol-5-yl)-N-[(1-methyl-1H-indol-5-yl)methyl]methanamine](/img/structure/B1454838.png)
